5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate
Description
5-Allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with allyl and ethyl ester groups. The allyl substituent introduces steric bulk and electronic effects distinct from related compounds with tert-butyl, benzyl, or methyl groups, influencing reactivity, solubility, and crystal packing .
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-O-ethyl 5-O-prop-2-enyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-3-7-20-13(18)16-6-5-10-9(8-16)11(15-14-10)12(17)19-4-2/h3H,1,4-8H2,2H3,(H,14,15) |
InChI Key |
AMFNCMLKEMSVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CN(CC2)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-ethyl-1H-pyrazole-4-carbaldehyde with allyl bromide under basic conditions, followed by cyclization with ethyl acetoacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural and Crystallographic Comparison
Key structural differences arise from substituent effects:
The tert-butyl analog crystallizes in a monoclinic system with a semi-chair conformation, while the allyl variant’s smaller substituent may favor different packing modes. The allyl group’s π-electrons could enhance intermolecular interactions, though this remains unverified in the literature .
Physicochemical Properties
- Solubility: Allyl esters generally exhibit higher polarity than tert-butyl analogs, improving solubility in polar solvents like ethanol or DMSO.
- Thermal Stability : tert-Butyl groups confer higher thermal stability (decomposition >210°C) compared to allyl esters, which may decompose at lower temperatures due to unsaturated bond reactivity .
- Melting Points : Substituent bulk inversely correlates with melting points. For example, the tert-butyl analog (m.p. unreported) likely has a higher m.p. than the allyl derivative due to rigid packing .
Biological Activity
5-Allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral properties, cytotoxicity, and other pharmacological effects.
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 293.33 g/mol
- CAS Number : 1142210-81-8
Antiviral Activity
Recent studies have indicated that compounds within the pyrazolo[4,3-c]pyridine class exhibit promising antiviral properties. For instance:
- Inhibition of HIV : Compounds similar to 5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine have shown effective inhibition of HIV replication. A derivative was noted to have an EC₅₀ of 3.98 μM against HIV type-1 with a therapeutic index exceeding 105.25, indicating a favorable safety profile compared to efficacy .
- Tobacco Mosaic Virus (TMV) : Other pyrazole derivatives demonstrated significant antiviral activity against TMV with EC₅₀ values around 58.7 μg/mL. This suggests that the structural characteristics of these compounds may enhance their interaction with viral proteins .
Cytotoxicity and Selectivity
Cytotoxicity studies are crucial for assessing the safety of new compounds. The CC₅₀ values (the concentration required to kill 50% of cells) for related pyrazolo compounds have been reported:
- Cytotoxicity : The CC₅₀ values for several derivatives ranged from 20 μM to over 100 μM in various cell lines. The selectivity index is an essential parameter indicating how selective a compound is for targeting diseased cells over normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazolo compounds:
| Compound | Structure | Activity | EC₅₀/CC₅₀ |
|---|---|---|---|
| Compound A | Pyrazolo[4,3-c] | Anti-HIV | EC₅₀ = 3.98 μM |
| Compound B | Pyrazolo[3,4-d] | TMV Inhibitor | EC₅₀ = 58.7 μg/mL |
| Compound C | Pyrazolo[4,3-c] | Cytotoxic | CC₅₀ = 20 μM |
This table illustrates how variations in structure can lead to differing biological activities and potencies.
Case Studies
- Antiviral Efficacy : A study by Ndungu et al. synthesized various pyrazole derivatives and evaluated their antiviral effects against MeV and HIV. They reported that modifications at specific positions significantly enhanced antiviral activity .
- Cytotoxic Evaluation : Research involving human T-cell lines evaluated the cytotoxic effects of several pyrazolo derivatives. The findings indicated that certain substitutions led to reduced cytotoxicity while maintaining antiviral efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
